N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Description

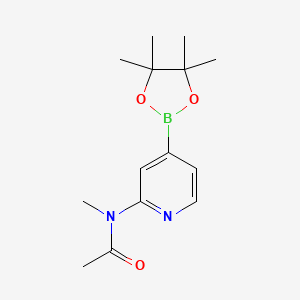

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a boronate ester-containing acetamide derivative with a pyridine core. Its structure features:

- Pyridine ring: The 4-position of the pyridine is substituted with a dioxaborolane group, a key functional group for Suzuki-Miyaura cross-coupling reactions .

- Dioxaborolane moiety: This pinacol boronate ester enhances stability and reactivity in transition-metal-catalyzed reactions .

This compound is primarily used as a synthetic intermediate in medicinal chemistry, enabling the construction of biaryl structures in drug candidates .

Properties

CAS No. |

1610521-16-8 |

|---|---|

Molecular Formula |

C14H21BN2O3 |

Molecular Weight |

276.14 g/mol |

IUPAC Name |

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |

InChI |

InChI=1S/C14H21BN2O3/c1-10(18)17(6)12-9-11(7-8-16-12)15-19-13(2,3)14(4,5)20-15/h7-9H,1-6H3 |

InChI Key |

IKIUTGPNALFESK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically follows a multi-step approach involving:

- Introduction of the boronate ester moiety (pinacol boronate) onto the pyridine ring,

- Subsequent functionalization of the pyridine nitrogen with an N-methyl acetamide group.

This strategy leverages the stability and reactivity of the pinacol boronate ester and the versatility of pyridine chemistry.

Stepwise Preparation Overview

| Step | Reaction Type | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1. Synthesis of 4-bromo-2-pyridineboronic acid pinacol ester | Miyaura borylation | 4-bromo-2-chloropyridine, bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc) | Pd(dppf)Cl2 catalyst, 80-100 °C, inert atmosphere | Forms the boronate ester on pyridine ring |

| 2. N-Methylation of pyridin-2-yl acetamide intermediate | Alkylation or amide formation | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, methylating agent (e.g., methyl iodide) or acylation with acetic anhydride | Base (e.g., K2CO3), solvent (e.g., DMF), room temp to reflux | Introduces N-methyl acetamide group |

Detailed Synthetic Routes

Formation of the Boronate Ester on Pyridine

- Starting Material: 4-bromo-2-aminopyridine or 4-bromo-2-chloropyridine

- Reaction: Miyaura borylation using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc)

- Solvent: DMSO or 1,4-dioxane

- Temperature: 80-100 °C

- Outcome: Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine or its halogenated precursor with boronate ester installed.

This step is well-documented for installing the pinacol boronate ester onto aromatic heterocycles, providing a versatile intermediate for further functionalization.

N-Methylation and Acetamide Formation

- Approach 1: Direct N-methylation of the pyridin-2-amine intermediate followed by acetamide formation.

- Approach 2: Acylation of the N-methylated amine with acetic anhydride or acetyl chloride.

- Reagents: Methyl iodide or dimethyl sulfate for methylation; acetic anhydride or acetyl chloride for acetylation.

- Base: Potassium carbonate or triethylamine to neutralize acid formed.

- Solvent: DMF, dichloromethane, or acetonitrile.

- Temperature: Ambient to reflux conditions depending on reagents.

- Outcome: Formation of this compound.

This step requires careful control to avoid over-alkylation or side reactions. The acetamide moiety confers stability and potential biological activity.

Representative Example Synthesis

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Borylation | 4-bromo-2-aminopyridine, B2Pin2, Pd(dppf)Cl2, KOAc | 90 °C, 12 h, N2 atmosphere | 75-85 | Purification by column chromatography |

| N-methylation | Borylated intermediate, methyl iodide, K2CO3 | RT, 6 h | 80-90 | Monitored by TLC |

| Acetylation | N-methylated amine, acetic anhydride, Et3N | RT, 4 h | 85-95 | Final product purified by recrystallization |

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C13H19BN2O3 |

| Molecular Weight | 262.11 g/mol |

| CAS Number | 1220220-21-2 |

| Key Functional Groups | Pinacol boronate ester, pyridine ring, N-methyl acetamide |

| Spectroscopic Confirmation | NMR (1H, 13C), MS, IR confirming boronate and amide groups |

Notes on Reaction Optimization and Challenges

- Catalyst Selection: Pd(dppf)Cl2 is preferred for efficient borylation with minimal side products.

- Reaction Atmosphere: Inert atmosphere (N2 or Ar) is critical to prevent oxidation of boronate ester.

- Purification: Silica gel chromatography is standard; however, boronate esters are sensitive to moisture and heat.

- Stability: The pinacol boronate ester is stable under neutral and mildly basic conditions but can hydrolyze under acidic or aqueous conditions.

- Scale-up Considerations: Careful temperature and stoichiometry control needed to maintain yield and purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation + N-methylation/Acetylation | Pd-catalyzed borylation of halopyridine, followed by methylation and acetamide formation | High selectivity, well-established protocols | Requires Pd catalyst, inert atmosphere, multi-step |

| Direct Acylation of N-methylated aminopyridine boronate | Acetylation of preformed N-methylaminopyridine boronate ester | Simpler final step | Requires pure N-methylated intermediate |

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in substitution reactions, where the boron moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, piperidine derivatives, and various substituted pyridine compounds. These products can be further utilized in organic synthesis and materials science applications .

Scientific Research Applications

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets through the boron moiety. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Boronates

a. N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS 1036991-24-8)

- Structural difference : Lacks the N-methyl group on the acetamide.

- However, it may lower metabolic stability in biological systems .

b. N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide (CAS 1313738-91-8)

- Structural difference : Replaces acetamide with a carboxamide group.

Phenyl-Based Boronates

a. N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 1056456-21-3)

- Structural difference : Pyridine replaced with a phenyl ring.

- Impact :

b. N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide (CAS 1235450-93-7)

Reactivity and Stability

- Hydrolysis Resistance : Pyridine-based boronates exhibit greater stability in aqueous media compared to phenyl analogs due to the electron-withdrawing pyridine nitrogen .

- Cross-Coupling Efficiency : Pyridine derivatives show superior reactivity in Suzuki-Miyaura reactions with aryl halides, achieving >90% yields under optimized conditions (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) .

Biological Activity

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₆H₁₈BNO₃

- Molecular Weight : 289.18 g/mol

- CAS Number : 1421341-01-6

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases involved in cell signaling pathways. Its mechanism includes:

- Inhibition of GSK-3β : This compound has shown competitive inhibition against glycogen synthase kinase 3 beta (GSK-3β), which is crucial in various cellular processes including metabolism and cell survival. The reported IC₅₀ value for this inhibition is approximately 8 nM .

- Targeting Other Kinases : Preliminary studies suggest potential off-target effects on kinases such as IKKβ and ROCK-1, indicating a broader spectrum of biological activity that could be explored for therapeutic applications .

Anticancer Activity

This compound has been evaluated for its anticancer potential:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines. For example:

Metastasis Inhibition

In vivo studies using mouse models have shown that treatment with this compound significantly inhibits lung metastasis in breast cancer models compared to standard treatments like TAE226 .

Study 1: GSK-3β Inhibition

A study highlighted the compound's role as a GSK-3β inhibitor with a potent IC₅₀ value of 8 nM. This inhibition was associated with increased apoptosis in cancer cells and reduced tumor growth in xenograft models .

Study 2: Selective Cytotoxicity

Another study reported that this compound exhibited a nearly 20-fold differential effect on cancerous versus non-cancerous cells. This selectivity underscores its potential as a targeted therapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Line | IC₅₀ Value | Notes |

|---|---|---|---|

| GSK-3β Inhibition | Various Cancer Cells | 8 nM | Potent inhibitor with therapeutic potential |

| Cell Proliferation | MDA-MB-231 | 0.126 μM | High selectivity over non-cancer cells |

| Metastasis Inhibition | Mouse Model | N/A | Significant reduction in lung metastasis |

Q & A

Q. Q1. What are the critical steps in synthesizing N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis involves three key stages:

Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety via palladium-catalyzed cross-coupling (e.g., Miyaura borylation) .

Acetamide formation : Reacting the pyridine intermediate with methylamine and acetyl chloride under anhydrous conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.

Q. Optimization strategies :

- Temperature : Maintain 80–100°C for borylation to avoid side reactions (e.g., deboronation).

- Solvent selection : Use tetrahydrofuran (THF) or dioxane for improved solubility of boronate esters .

- Catalyst loading : 2–5 mol% Pd(dppf)Cl₂ enhances yield (typically 60–75%) .

Advanced Mechanistic Insights

Q. Q2. How do steric and electronic effects influence the reactivity of the dioxaborolane group in cross-coupling reactions?

Answer: The dioxaborolane group’s reactivity is governed by:

- Steric hindrance : The tetramethyl substituents reduce undesired protodeboronation but may slow transmetallation in Suzuki-Miyaura reactions.

- Electronic effects : The electron-rich boron center facilitates nucleophilic attack in coupling reactions.

Q. Experimental validation :

- Kinetic studies : Monitor reaction progress via <sup>11</sup>B NMR to track boron intermediate stability .

- DFT calculations : Compare activation energies for sterically hindered vs. unhindered derivatives .

Stability and Storage

Q. Q3. What are the degradation pathways of this compound under ambient conditions, and how can stability be enhanced?

Answer: Degradation pathways :

- Hydrolysis of the dioxaborolane ring in humid environments, forming boric acid and pyridine derivatives.

- Oxidation of the acetamide group under prolonged light exposure.

Q. Stabilization methods :

- Storage : Argon-atmosphere vials at –20°C (degradation <5% over 6 months) .

- Additives : Include 1% w/w BHT (butylated hydroxytoluene) to inhibit oxidation .

Biological Activity Profiling

Q. Q4. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor?

Answer: Stepwise approach :

In vitro kinase assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, ALK) at 10 µM compound concentration .

Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, A549) to determine IC50 values.

Binding affinity : Surface plasmon resonance (SPR) with immobilized kinase domains.

Q. Data interpretation :

- A >50% inhibition at 10 µM suggests lead potential.

- Cross-validate with molecular docking (AutoDock Vina) to predict binding poses .

Analytical Challenges

Q. Q5. How can researchers resolve discrepancies in NMR data for this compound?

Answer: Common contradictions :

- <sup>1</sup>H NMR splitting patterns : Variances due to rotameric forms of the acetamide group.

- <sup>13</sup>C NMR shifts : Sensitivity to trace solvents (e.g., DMSO-d6 vs. CDCl3).

Q. Resolution strategies :

- Variable-temperature NMR : Acquire spectra at 25°C and 60°C to observe dynamic effects .

- 2D NMR (HSQC, HMBC) : Confirm connectivity and assign ambiguous peaks .

Computational Modeling

Q. Q6. Which computational tools are most effective for predicting the compound’s pharmacokinetic properties?

Answer: Recommended tools :

Q. Validation :

- Compare in silico logP values with experimental HPLC-derived logD7.4 (acceptable error: ±0.5) .

Contradictory Data Analysis

Q. Q7. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

Answer: Factors causing variability :

Q. Protocol standardization :

- Shake-flask method : Measure solubility in PBS (pH 7.4) at 25°C with 1% DMSO .

- UV-Vis quantification : Use λmax at 265 nm for calibration (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) .

Advanced Applications

Q. Q8. What strategies enable the use of this compound in PROTAC (Proteolysis-Targeting Chimera) design?

Answer: Key modifications :

Q. Validation :

- Western blotting to assess target protein degradation (e.g., BRD4 in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.